molecular formula C18H19BrN2O3 B268905 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Número de catálogo B268905
Peso molecular: 391.3 g/mol
Clave InChI: UDWAPJNNTFDRBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mecanismo De Acción

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. In animal models of PAH, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity. In animal models of heart failure, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its potency and selectivity for sGC inhibition. This allows for precise modulation of the cGMP signaling pathway, which may have therapeutic implications in various diseases. However, one of the limitations of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the research and development of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691. One area of interest is the potential therapeutic applications of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in other diseases, such as hypertension and renal disease. Another area of interest is the development of more potent and selective sGC inhibitors that may have improved pharmacokinetic properties. Finally, the use of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in combination with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, may have synergistic effects and improve therapeutic outcomes.

Métodos De Síntesis

The synthesis of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-aminophenyl)-2-methoxyethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. The intermediate amide is then treated with 4-fluorobenzoyl chloride to give the final product, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691.

Aplicaciones Científicas De Investigación

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In preclinical studies, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity in animal models of PAH. In addition, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

Propiedades

Nombre del producto

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Fórmula molecular

C18H19BrN2O3

Peso molecular

391.3 g/mol

Nombre IUPAC

3-bromo-N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-3-4-14(11-16(12)19)18(23)21-15-7-5-13(6-8-15)17(22)20-9-10-24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

Clave InChI

UDWAPJNNTFDRBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.